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Compound of Interest

Compound Name: Himgaline

Cat. No.: B14118741 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Himgaline is a complex, polycyclic piperidine alkaloid first isolated from the bark of the

Australian rainforest tree Galbulimima belgraveana.[1] As a member of the diverse family of

Galbulimima alkaloids, which exhibit significant neurological activity, the precise determination

of Himgaline's structure is critical for understanding its biological function and for guiding

synthetic efforts in drug discovery. This application note provides a detailed protocol for the

structural elucidation of Himgaline using a combination of modern high-resolution mass

spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR)

spectroscopy.

The workflow detailed herein follows a systematic approach, beginning with the determination

of the molecular formula and proceeding through the assembly of the carbon skeleton and final

assignment of stereochemistry. This guide is intended to serve as a practical resource for

researchers engaged in the isolation and characterization of novel, complex natural products.

Mass Spectrometry Analysis
High-resolution mass spectrometry is the first step in the structural elucidation process,

providing the accurate mass of the molecular ion, from which the molecular formula can be

determined.
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Experimental Protocol: High-Resolution Mass
Spectrometry (HRMS)

Sample Preparation: Dissolve approximately 0.1 mg of purified Himgaline in 1 mL of a

suitable solvent such as methanol or acetonitrile. The sample should be soluble to ensure

efficient ionization.[1]

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution

mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

Data Acquisition: Acquire the mass spectrum in positive ion mode, as the piperidine nitrogen

is readily protonated. Scan a mass range of m/z 100-1000.

Data Analysis:

Identify the protonated molecular ion peak, [M+H]⁺.

Use the instrument's software to calculate the elemental composition based on the

accurate mass measurement (typically with a mass error < 5 ppm).[2]

Induce in-source fragmentation or perform tandem MS (MS/MS) experiments to observe

characteristic fragmentation patterns that can provide initial structural clues.

Data Presentation: Representative Mass Spectrometry
Data
Disclaimer: The following data is representative and calculated based on the known structure of

Himgaline, as the original complete dataset is not readily available.
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Ion Calculated m/z
Observed m/z
(Example)

Molecular Formula

[M+H]⁺ 316.2584 316.2581 C₂₀H₃₄NO₂⁺

[M+H-H₂O]⁺ 298.2478 298.2475 C₂₀H₃₂NO⁺

[M+H-C₅H₁₀N]⁺ (retro-

Diels-Alder fragment)
231.1743 231.1740 C₁₅H₂₃O₂⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information

about the connectivity and spatial arrangement of atoms within a molecule. A suite of 1D and

2D NMR experiments is required to assemble the complex structure of Himgaline.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of purified Himgaline in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube. Ensure the

sample is free of particulate matter.

Instrumentation: Use a high-field NMR spectrometer (500 MHz or higher) equipped with a

cryoprobe for enhanced sensitivity.[3]

1D NMR Acquisition:

¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, signal

integrations, and coupling patterns (multiplicities).

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique

carbon environments.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): Run a DEPT-135

experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals)

carbons. Quaternary carbons are absent.

2D NMR Acquisition:
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COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to identify protons that

are coupled to each other, typically through two or three bonds. This helps establish spin

systems.

HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to

correlate protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum to

identify longer-range correlations (typically 2-3 bonds) between protons and carbons. This

is crucial for connecting the spin systems and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser

Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to identify protons that

are close in space, which is essential for determining the relative stereochemistry of the

molecule.

Workflow for Himgaline Structural Elucidation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b14118741?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14118741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isolation & Purity

Initial Characterization

2D NMR Analysis & Fragment Assembly

Final Structure Confirmation

Isolation of Himgaline
(from Galbulimima belgraveana)

Purification
(e.g., HPLC)

Purity Assessment
(LC-MS, NMR)

HRMS Analysis

Pure Compound

1D NMR
(¹H, ¹³C, DEPT)

¹H-¹H COSY

Obtain Atom Counts
& Types

Assemble Structural Fragments

¹H-¹³C HSQC ¹H-¹³C HMBC

Connect Fragments
(via HMBC)

Identified Spin Systems

Determine Stereochemistry
(NOESY/ROESY)

Propose Final Structure

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b14118741?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14118741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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